methyl 2,5-dimethyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
The compound identified as “methyl 2,5-dimethyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a chemical entity with specific properties and applications. It is essential to understand its structure, preparation methods, chemical reactions, and applications to appreciate its significance in various scientific fields.
Properties
IUPAC Name |
methyl 2,5-dimethyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c1-5-7(8(14)15-3)4-13-9(10-5)11-6(2)12-13/h4H2,1-3H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBRCZRGMHDEHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CN2C(=N1)N=C(N2)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(CN2C(=N1)N=C(N2)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrial Production Methods: Industrial production methods for methyl 2,5-dimethyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate would typically involve large-scale synthesis processes, ensuring high yield and purity. These methods are designed to be cost-effective and efficient, catering to the demands of various industries.
Chemical Reactions Analysis
Types of Reactions: methyl 2,5-dimethyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental in modifying the compound’s structure and properties.
Common Reagents and Conditions: The common reagents and conditions used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pressure, are optimized to achieve the desired reaction outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used
Scientific Research Applications
methyl 2,5-dimethyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent or intermediate in various synthetic processes. In biology, it may be involved in biochemical studies and assays. In medicine, this compound could be explored for its therapeutic potential or as a diagnostic tool. Industrial applications might include its use in manufacturing processes or as a component in specialized products.
Mechanism of Action
Comparison with Similar Compounds
Conclusion
Understanding this compound involves exploring its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
